molecular formula C13H22N6O6S B10800650 Ammonium (1R,2S,4R,5R,6R)-4-((1H-1,2,4-triazol-5-yl)thio)-2-((S)-2-aminopropanamido)-2-carboxybicyclo[3.1.0]hexane-6-carboxylate hydrate

Ammonium (1R,2S,4R,5R,6R)-4-((1H-1,2,4-triazol-5-yl)thio)-2-((S)-2-aminopropanamido)-2-carboxybicyclo[3.1.0]hexane-6-carboxylate hydrate

Cat. No.: B10800650
M. Wt: 390.42 g/mol
InChI Key: FICWTZOQUXUYOK-AHKKVLALSA-N
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Description

This compound is a bicyclo[3.1.0]hexane derivative featuring a 1H-1,2,4-triazole-5-thiol substituent, an (S)-2-aminopropanamido group, and two carboxylate moieties. Its ammonium salt form enhances solubility in polar solvents, while the hydrate stabilizes the crystalline structure . The 1,2,4-triazole-thioether group may contribute to redox activity or metal coordination, as seen in related sulfur-containing heterocycles .

Properties

Molecular Formula

C13H22N6O6S

Molecular Weight

390.42 g/mol

IUPAC Name

azanium;(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxy-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-6-carboxylate;hydrate

InChI

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1

InChI Key

FICWTZOQUXUYOK-AHKKVLALSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)[O-])SC3=NC=NN3)C(=O)O)N.[NH4+].O

Canonical SMILES

CC(C(=O)NC1(CC(C2C1C2C(=O)[O-])SC3=NC=NN3)C(=O)O)N.[NH4+].O

Origin of Product

United States

Biological Activity

The compound Ammonium (1R,2S,4R,5R,6R)-4-((1H-1,2,4-triazol-5-yl)thio)-2-((S)-2-aminopropanamido)-2-carboxybicyclo[3.1.0]hexane-6-carboxylate hydrate is a bicyclic compound featuring a triazole moiety that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antioxidant, antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound's structure incorporates a bicyclic framework with a triazole-thioether linkage and an amino acid derivative. The structural formula is critical as it influences the compound's interaction with biological targets.

1. Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, compounds derived from triazoles have been shown to effectively scavenge free radicals in various assays such as DPPH and ABTS tests. One study reported that certain triazole derivatives demonstrated an IC50 value comparable to ascorbic acid, indicating strong antioxidant potential .

2. Antibacterial Activity

The antibacterial efficacy of the compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. Notably, derivatives of triazole have been recognized for their broad-spectrum activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds could be promising candidates for developing new antibacterial agents .

3. Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. They act by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. Recent studies have highlighted the effectiveness of these compounds against various fungal strains, including Candida albicans, making them valuable in treating fungal infections .

4. Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. Certain derivatives have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For example, one study found that specific triazole-thione compounds exhibited IC50 values in the low micromolar range against human cancer cell lines .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study 1 : A study on 1H-1,2,4-triazole derivatives demonstrated significant anticancer activity against HCT-116 colon carcinoma cells with IC50 values around 6.2 μM .
  • Case Study 2 : Research on 5-mercapto-substituted triazoles revealed strong antibacterial activity with MIC values lower than standard antibiotics like chloramphenicol .

Data Tables

Biological ActivityTest MethodResultReference
AntioxidantDPPHIC50 = 0.397 μM
AntibacterialMICEffective against E. coli
AntifungalInhibition ZoneSignificant against C. albicans
AnticancerIC506.2 μM against HCT-116

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it is known to enhance the bioactivity of compounds against various pathogens. For instance, derivatives of triazole have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria .

Cancer Therapeutics

The compound's unique bicyclic structure may contribute to its potential as an anticancer agent. Studies suggest that compounds with similar configurations can inhibit cancer cell proliferation by inducing apoptosis in tumor cells . The carboxylate and amino groups present in the structure are hypothesized to play a role in enhancing the solubility and bioavailability of the drug.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. The incorporation of triazole and thio groups can facilitate interactions with active sites of enzymes such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory responses .

Fungicides and Herbicides

The incorporation of triazole derivatives in agricultural formulations has been widely studied for their fungicidal properties. Compounds similar to ammonium (1R,2S,4R,5R,6R)-4-((1H-1,2,4-triazol-5-yl)thio)-2-((S)-2-aminopropanamido)-2-carboxybicyclo[3.1.0]hexane-6-carboxylate hydrate have demonstrated efficacy against a range of fungal pathogens affecting crops .

Plant Growth Regulators

There is growing interest in the use of such compounds as plant growth regulators due to their ability to modulate plant hormonal pathways. Research indicates that triazole compounds can influence gibberellin biosynthesis, leading to enhanced growth and yield in various crops .

Bioconjugation Techniques

The functional groups present in this compound can be utilized for bioconjugation purposes. This allows for the attachment of biomolecules such as peptides or nucleic acids for targeted delivery systems in drug development.

Hydration Studies

Research involving micro-differential scanning calorimetry has highlighted the importance of hydration states in understanding the stability and solubility of such compounds . This knowledge is critical for formulating effective pharmaceutical products.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Triazole derivatives show significant activity against various pathogens.
Cancer Therapeutics Bicyclic structures inhibit cancer cell proliferation through apoptosis induction.
Fungicides Effective against crop-affecting fungal pathogens.
Plant Growth Regulation Modulates gibberellin biosynthesis leading to enhanced crop yields.
Bioconjugation Techniques Functional groups allow for effective biomolecule attachment for targeted therapies.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Biological Activity (IC₅₀ or MIC) Synthesis Method Reference
Target Compound (Ammonium salt hydrate) Bicyclo[3.1.0]hexane core; 1,2,4-triazole-thioether; (S)-2-aminopropanamido; carboxylates Not reported (N/A) Likely via coupling reactions
1,3,4-Thiadiazole derivative (9b) Thiadiazole core; 1,2,3-triazole substituent 2.94 µM (HepG2) Hydrazonoyl halide reactions
Thiazole derivative (12a) Thiazole core; diazenyl group 1.19 µM (HepG2); 3.4 µM (MCF-7) Hydrazonoyl halide reactions
Pyrazole-4-carbonitrile (6e) Tetrazole-thioether; methylthio group Antitumor (specific IC₅₀ not provided) Tetrazole-thiol coupling
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxypyrimidine (4f) Pyrimidine-thiazole hybrid; nitroaryl group N/A Multicomponent coupling
Key Observations

Bioactivity :

  • The target compound’s 1,2,4-triazole-thioether group is structurally distinct from the 1,2,3-triazole in thiadiazole derivative 9b . This difference may alter metal-binding specificity or redox behavior.
  • Thiazole derivatives (e.g., 12a) exhibit potent antitumor activity, suggesting that the target compound’s thioether and carboxylate groups could synergize for similar applications .

Synthesis: The target compound’s synthesis likely involves amide coupling (e.g., using DCC/HOBT) for the (S)-2-aminopropanamido group, analogous to methods in . In contrast, thiadiazoles and thiazoles in are synthesized via hydrazonoyl halide reactions, emphasizing divergent pathways for sulfur-heterocycle integration .

Solubility and Stability: The ammonium salt form of the target compound improves aqueous solubility compared to neutral bicyclohexane derivatives (e.g., salternamide E in ), which require non-polar solvents like n-hexane for extraction .

Limitations in Current Data
  • No direct antitumor or antimicrobial data are reported for the target compound, unlike its thiadiazole/thiazole counterparts .
  • Detailed spectral characterization (e.g., NMR, HRMS) is unavailable in the provided evidence, limiting structural comparisons.

Q & A

Q. Table 1: Key Characterization Parameters

TechniqueTarget Signals/ParametersReference
1H^1H NMRBicyclo[3.1.0]hexane protons (δ 1.5–3.0 ppm), triazole (δ 8.5–9.0 ppm)
HRMS[M+H]+^+ calculated for C14_{14}H20_{20}N6_6O5_5S2_2
Melting Point206–208°C (decomposes if impure)

Basic: What synthetic strategies are effective for constructing the bicyclo[3.1.0]hexane core in this compound?

Answer:
The bicyclo[3.1.0]hexane scaffold can be synthesized via:

  • Cyclopropanation Reactions: Use transition-metal-catalyzed [2+1] cycloadditions between alkenes and carbene precursors.
  • Tandem Ring-Opening/Ring-Closing: Employ strained intermediates (e.g., norbornene derivatives) to form the bicyclic structure .
  • Protection/Deprotection Strategies: Protect carboxylate and amino groups during synthesis to prevent side reactions. Aqueous ethanol-mediated conditions (as in ) minimize racemization .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation:

  • Reaction Path Sampling: Identify low-energy pathways for key steps (e.g., triazole-thioether bond formation) .
  • Solvent Effects Modeling: Simulate solvent interactions (e.g., aqueous ethanol) to optimize yield and selectivity .
  • Machine Learning Integration: Train models on existing reaction datasets to predict optimal conditions (temperature, catalyst loading) .

Example Workflow:

Use COMSOL Multiphysics to model reaction kinetics.

Validate predictions with small-scale experiments.

Advanced: How can contradictions between experimental and computational spectroscopic data be resolved?

Answer:
Discrepancies often arise from solvation effects, conformational flexibility, or crystal packing. Mitigation strategies include:

  • Dynamic NMR Studies: Probe temperature-dependent shifts to identify conformational equilibria .
  • Solid-State vs. Solution-State Comparisons: Compare X-ray crystallography (solid) and NMR (solution) data to assess environmental impacts .
  • Hybrid QM/MM Simulations: Combine quantum mechanics (electronic structure) and molecular mechanics (solvent/solute interactions) for accurate spectral predictions .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography: Use silica gel with gradients of methanol/ethyl acetate to separate polar impurities.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences .
  • Ion-Exchange Chromatography: Isolate the ammonium salt form using weak cation-exchange resins .

Advanced: How can AI-driven platforms enhance the design of derivatives with improved stability?

Answer:
AI tools accelerate derivative design by:

  • Virtual Screening: Predict stability via molecular dynamics simulations (e.g., hydrolytic resistance of the triazole-thioether bond) .
  • Descriptor-Based Models: Correlate structural features (e.g., bicyclo ring strain, substituent electronegativity) with degradation rates .
  • Automated Lab Platforms: Integrate robotic synthesis with real-time stability monitoring (pH, temperature) .

Q. Table 2: Key Stability Parameters

ParameterTarget RangeMethodology
Hydrolytic StabilitypH 4–8, 25°C (24h)HPLC monitoring of degradation
Thermal Stability≤40°C (no decomposition)TGA/DSC analysis

Basic: What are the critical safety considerations for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.
  • Ventilation: Handle in a fume hood due to potential ammonia release from the ammonium counterion .
  • Storage: Keep anhydrous under nitrogen at -20°C to prevent hydrate decomposition .

Advanced: How can researchers validate the stereochemical integrity of the (1R,2S,4R,5R,6R) configuration?

Answer:

  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis .
  • Circular Dichroism (CD): Compare experimental CD spectra with computed spectra for enantiomers .
  • Chiral HPLC: Use columns with cellulose-based stationary phases to separate diastereomers .

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